molecular formula C21H22N6O2S B3209941 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine CAS No. 1060343-08-9

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine

Katalognummer: B3209941
CAS-Nummer: 1060343-08-9
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: FBXUWUWFNOSEJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine is a heterocyclic compound featuring a triazolopyridazine core substituted with an ethyl group at position 3 and a naphthalene-2-sulfonyl piperazine moiety. The triazolopyridazine scaffold is recognized for its role in bromodomain inhibition, particularly targeting BRD4, a protein critical in transcriptional regulation and cancer progression . The ethyl group at position 3 and the naphthalene sulfonyl group at the piperazine ring are structural modifications aimed at optimizing binding affinity, selectivity, and pharmacokinetic properties. This compound is part of a broader class of triazolopyridazine derivatives explored for therapeutic applications, including oncology .

Eigenschaften

IUPAC Name

3-ethyl-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-2-19-22-23-20-9-10-21(24-27(19)20)25-11-13-26(14-12-25)30(28,29)18-8-7-16-5-3-4-6-17(16)15-18/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXUWUWFNOSEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine typically involves multiple steps:

    Formation of the Triazolo-Pyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Introduction of the Naphthalene Sulfonyl Group: This step involves sulfonylation reactions, where the naphthalene sulfonyl chloride reacts with the piperazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and triazolo-pyridazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It serves as a precursor for the synthesis of more complex molecules and as a building block in the development of new pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-pyridazine core is known to bind to active sites of enzymes, inhibiting their activity. The naphthalene sulfonyl group enhances the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Impact on Potency: The bivalent structure of AZD5153 (methoxy-triazolo[4,3-b]pyridazine linked to a phenoxy-piperazine) confers exceptional BRD4 inhibition (IC50: 0.03 nM), attributed to dual bromodomain engagement . In contrast, monovalent analogues like the target compound or N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-amine (IC50: 1.2 µM) exhibit reduced potency, highlighting the critical role of bivalency in enhancing binding affinity . The ethyl group at R1 in the target compound may improve metabolic stability compared to methyl or trifluoromethyl substituents, as seen in analogues from and .

Sulfonyl Group Modifications :

  • The naphthalene-2-sulfonyl group in the target compound likely enhances hydrophobic interactions with BRD4’s acetyl-lysine binding pocket compared to smaller substituents like the 4-(trifluoromethyl)benzenesulfonyl group in . However, bulkier groups may compromise solubility, as seen in AZD5153’s moderate aqueous solubility despite high potency .

Solubility and Bioavailability :

  • The piperazine dihydrochloride derivative () demonstrates superior aqueous solubility (>10 mM), suggesting that salt formation could address solubility limitations in the target compound .

Biologische Aktivität

The compound 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₅N₅O₂S
  • Molecular Weight : 305.36 g/mol

Chemical Structure

The structure consists of a triazolo-pyridazine core linked to a naphthalene sulfonyl group via a piperazine moiety. This unique combination contributes to its biological activity.

Structural Representation

PropertyDescription
IUPAC NameThis compound
InChI KeyZKNPZMRWHHNEPC-UHFFFAOYSA-N
SMILESCCC1=NN=C2N1N=C(C=C2)NCC3=CC=CC=C3

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific enzymes by binding to their active sites, which can lead to significant biological effects such as the suppression of cell proliferation in cancer cells and modulation of inflammatory responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyridazines exhibit potent antimicrobial properties. For instance, certain compounds showed IC50 values in the low micromolar range against various bacterial strains, indicating strong antibacterial potential .

Anticancer Activity

Research has highlighted the anticancer potential of similar triazolo-pyridazine derivatives. These compounds have demonstrated significant inhibitory effects on tumor cell lines, with some exhibiting IC50 values as low as 1.35 μM against specific cancer types . The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the triazole and piperazine rings can significantly influence potency and selectivity:

  • Substitution on the Naphthalene Ring : Altering substituents can enhance binding affinity to target enzymes.
  • Alkyl Chain Length : Variations in the ethyl chain length have been linked to changes in solubility and bioavailability.

Study 1: Antitubercular Activity

In a study focused on developing antitubercular agents, derivatives similar to this compound were synthesized and evaluated against Mycobacterium tuberculosis. Compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, demonstrating substantial activity against resistant strains .

Study 2: Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was performed on human embryonic kidney (HEK-293) cells. The results indicated that most active compounds derived from this class were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine?

  • Methodology :

  • The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyridazine core. Key steps include nucleophilic substitution (e.g., coupling the piperazine moiety to the triazolo-pyridazine) and sulfonylation using naphthalene-2-sulfonyl chloride.
  • Solvents like ethanol or dimethylformamide (DMF) are used under reflux conditions (80–120°C). Catalysts such as triethylamine may facilitate sulfonylation .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H/13C^{13}C NMR to verify substituent positions (e.g., ethyl group at triazole, naphthalene-sulfonyl on piperazine) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected: ~495 g/mol) .

Q. What solubility and stability challenges arise during in vitro assays, and how are they addressed?

  • Methodology :

  • Solubility: Poor aqueous solubility is common for sulfonamide derivatives. Use co-solvents (e.g., DMSO ≤1% v/v) or prepare stable salt forms (e.g., hydrochloride) .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed sulfonamide or oxidized triazole .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for specific biological targets?

  • Methodology :

  • Triazole Core : The 3-ethyl group on the triazole enhances lipophilicity, potentially improving blood-brain barrier penetration. Substitution with bulkier groups (e.g., isopropyl) may alter target selectivity .
  • Sulfonyl Group : The naphthalene-2-sulfonyl moiety contributes to π-π stacking with hydrophobic enzyme pockets. Comparative studies with 3,4-dichlorophenyl-sulfonyl analogs (see ) reveal differences in binding affinity .
  • Piperazine Linker : Flexibility of the piperazine ring may influence conformational docking with G-protein-coupled receptors (GPCRs) or kinases .

Q. How can in silico modeling predict the compound’s interaction with potential biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like 14-α-demethylase (PDB: 3LD6). The triazole and sulfonyl groups show hydrogen bonding with heme cofactors .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can contradictory biological data (e.g., varying IC50_{50} values across assays) be resolved?

  • Methodology :

  • Assay Optimization : Standardize protocols (e.g., ATP concentrations in kinase assays) to reduce variability. Use positive controls (e.g., staurosporine for kinases) .
  • Metabolite Screening : LC-MS/MS to identify off-target metabolites (e.g., cytochrome P450-mediated oxidation) that may interfere with activity .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays (e.g., luciferase) for functional activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.